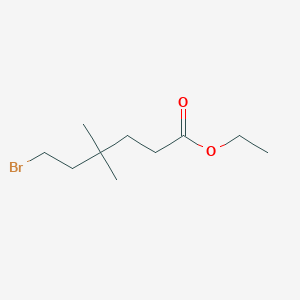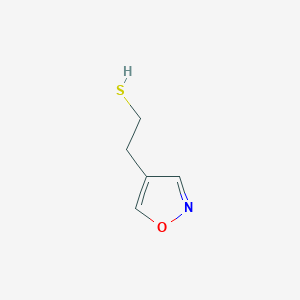
2-(1,2-Oxazol-4-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Oxazol-4-yl)ethane-1-thiol is a heterocyclic compound that contains both an oxazole ring and a thiol group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the thiol group consists of a sulfur atom bonded to a hydrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes . The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods for 2-(1,2-Oxazol-4-yl)ethane-1-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Oxazol-4-yl)ethane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Thiolating agents like thiourea or hydrogen sulfide are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Oxazolines.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
2-(1,2-Oxazol-4-yl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Oxazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-imidazol-1-yl)ethane-1-thiol: Contains an imidazole ring instead of an oxazole ring.
2-(4,4-dimethyl-2-oxazolin-2-yl)ethane-1-thiol: Contains an oxazoline ring instead of an oxazole ring.
Uniqueness
2-(1,2-Oxazol-4-yl)ethane-1-thiol is unique due to the presence of both an oxazole ring and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Fórmula molecular |
C5H7NOS |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
2-(1,2-oxazol-4-yl)ethanethiol |
InChI |
InChI=1S/C5H7NOS/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2 |
Clave InChI |
JXFIFYDUDOZTCX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NO1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


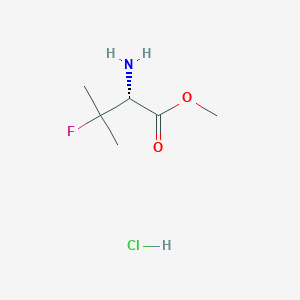
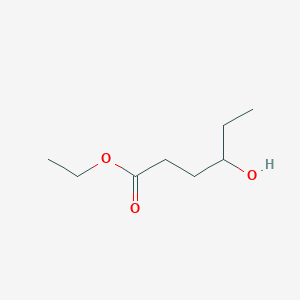

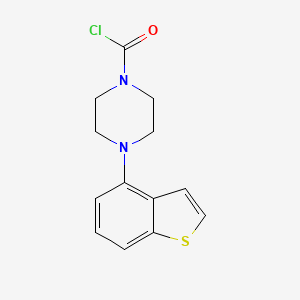
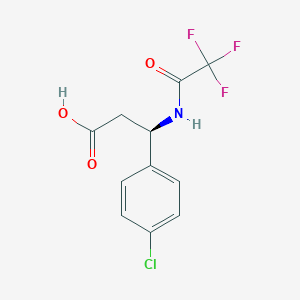
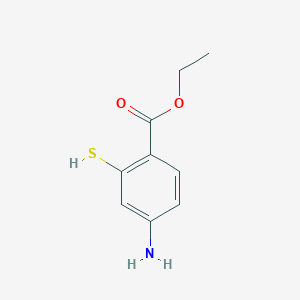

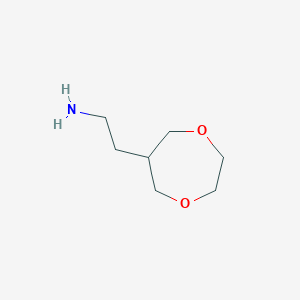

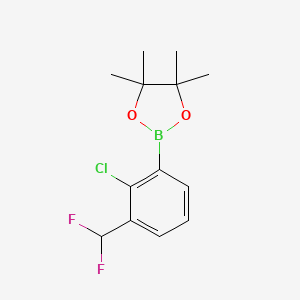


![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
